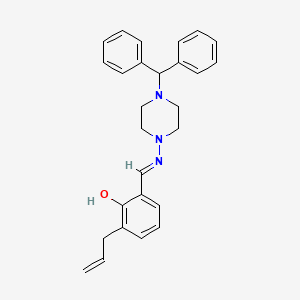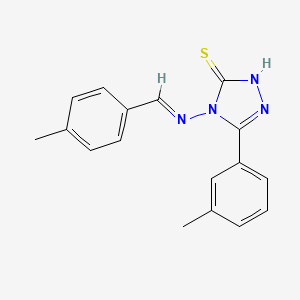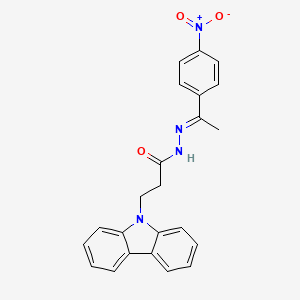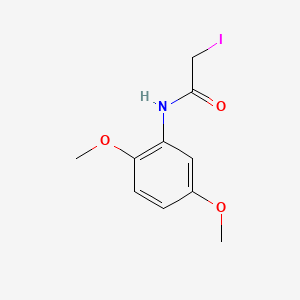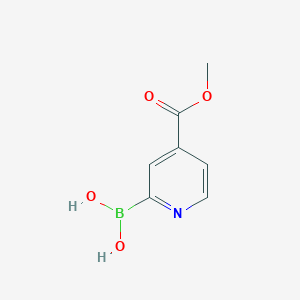
(4-(Methoxycarbonyl)pyridin-2-YL)boronic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4-(Methoxycarbonyl)pyridin-2-YL)boronic acid is an organoboron compound that features a boronic acid group attached to a pyridine ring substituted with a methoxycarbonyl group. This compound is of significant interest in organic synthesis, particularly in the context of cross-coupling reactions such as the Suzuki-Miyaura coupling, which is widely used for forming carbon-carbon bonds.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (4-(Methoxycarbonyl)pyridin-2-YL)boronic acid typically involves the halogen-metal exchange followed by borylation. One common method is the reaction of a halogenated pyridine derivative with a metal reagent such as n-butyllithium, followed by the addition of a boron-containing reagent like trimethyl borate. The reaction is usually carried out under an inert atmosphere at low temperatures to prevent side reactions .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger scales. This includes the use of continuous flow reactors to improve reaction efficiency and yield. The process involves careful control of reaction parameters such as temperature, pressure, and reagent concentrations to ensure consistent product quality.
Analyse Des Réactions Chimiques
Types of Reactions
(4-(Methoxycarbonyl)pyridin-2-YL)boronic acid undergoes various types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: Reduction reactions can convert the boronic acid group to a borane.
Substitution: The compound can participate in nucleophilic substitution reactions, where the boronic acid group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium perborate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halides or alkylating agents are employed under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield boronic esters, while reduction can produce boranes. Substitution reactions can result in various substituted pyridine derivatives.
Applications De Recherche Scientifique
(4-(Methoxycarbonyl)pyridin-2-YL)boronic acid has a wide range of applications in scientific research:
Biology: The compound is used in the development of boron-containing drugs and as a tool for studying enzyme mechanisms.
Mécanisme D'action
The mechanism of action of (4-(Methoxycarbonyl)pyridin-2-YL)boronic acid involves its ability to form stable complexes with various molecular targets. In Suzuki-Miyaura coupling, the boronic acid group undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the desired carbon-carbon bond . The methoxycarbonyl group can influence the reactivity and selectivity of the compound in these reactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Pyridinylboronic acid: Similar structure but lacks the methoxycarbonyl group.
(2-Methylpyridin-4-yl)boronic acid: Contains a methyl group instead of a methoxycarbonyl group.
4-Pyridineboronic acid pinacol ester: A boronic ester derivative of 4-pyridinylboronic acid.
Uniqueness
(4-(Methoxycarbonyl)pyridin-2-YL)boronic acid is unique due to the presence of the methoxycarbonyl group, which can enhance its reactivity and selectivity in various chemical reactions. This makes it a valuable reagent in organic synthesis and industrial applications.
Propriétés
Formule moléculaire |
C7H8BNO4 |
|---|---|
Poids moléculaire |
180.96 g/mol |
Nom IUPAC |
(4-methoxycarbonylpyridin-2-yl)boronic acid |
InChI |
InChI=1S/C7H8BNO4/c1-13-7(10)5-2-3-9-6(4-5)8(11)12/h2-4,11-12H,1H3 |
Clé InChI |
KVKBGULCWQVUTP-UHFFFAOYSA-N |
SMILES canonique |
B(C1=NC=CC(=C1)C(=O)OC)(O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


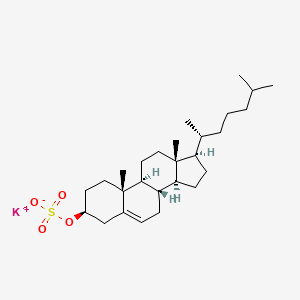
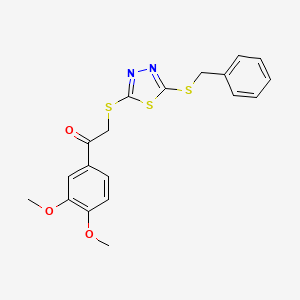
![N-[3-(aminomethyl)phenyl]pyridine-3-carboxamide](/img/structure/B15087608.png)
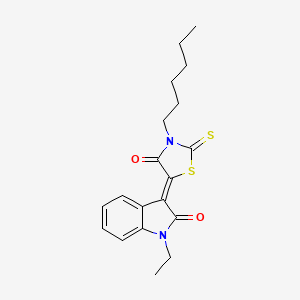

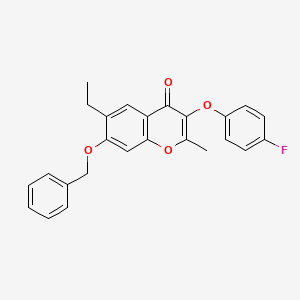
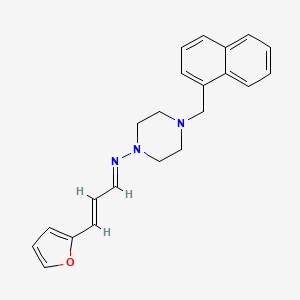
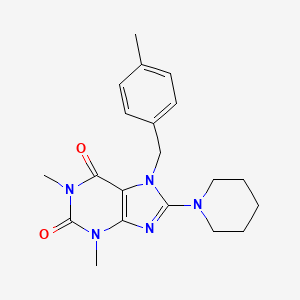
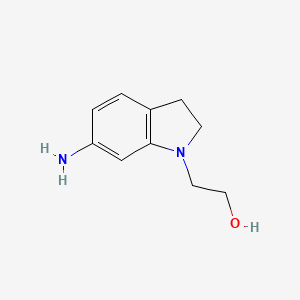
![5-[(2,4-Difluorophenyl)methyl]-1,3-thiazol-2-amine](/img/structure/B15087666.png)
